9,10-Diphenylanthracene

Catalog No.
S562897
CAS No.
1499-10-1
M.F
C26H18
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,10-Diphenylanthracene

CAS Number

1499-10-1

Product Name

9,10-Diphenylanthracene

IUPAC Name

9,10-diphenylanthracene

Molecular Formula

C26H18

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C26H18/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18H

InChI Key

FCNCGHJSNVOIKE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5

Synonyms

Cyalume Blue; DPA; NSC 24861

Canonical SMILES

C1=CC=C(C=C1)C2=C3C=CC=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5
  • Chemical analysis: DPA can be used to enhance the sensitivity of chemiluminescence-based detection methods in analytical chemistry. By coupling DPA with specific chemical reactions, researchers can detect analytes at lower concentrations than they could with the reaction alone [].
  • Biomedical research: DPA-sensitized chemiluminescence has been employed in bioassays for the detection of various biological molecules, such as enzymes and antibodies []. This technique offers advantages like high sensitivity and simple instrumentation compared to traditional methods.

Organic Electronics

DPA's semiconducting properties make it a material of interest in organic electronics research. Organic electronics explore the use of organic materials in electronic devices such as transistors, light-emitting diodes (LEDs), and solar cells.

  • Organic light-emitting diodes (OLEDs): Research has explored the use of DPA as a blue emitter in OLEDs. Doping DPA into other organic materials can create efficient blue OLEDs with potential applications in displays and lighting [].
  • Organic field-effect transistors (OFETs): DPA has been studied as a potential material for organic field-effect transistors, which are transistors based on organic semiconductors. Research suggests that DPA exhibits good charge carrier mobility, a crucial property for OFET performance [].

9,10-Diphenylanthracene is an organic compound classified as a polycyclic aromatic hydrocarbon. Its chemical formula is C26H18, and it consists of an anthracene backbone with two phenyl groups attached to the central carbon atoms (C9 and C10). This compound is known for its notable luminescent properties and is often used as a fluorescent probe in various chemical and biological applications. The structure of 9,10-diphenylanthracene allows for significant π-π stacking interactions, contributing to its unique photophysical characteristics and stability under various conditions .

The mechanism of action of DPA is primarily related to its role in chemiluminescence and OLEDs:

  • Chemiluminescence: In lightsticks, a chemical reaction between an oxidizer and a fuel generates excited-state molecules. DPA accepts the energy from these excited molecules and releases it as blue light through a process called fluorescence [].
  • OLEDs: In OLEDs, electrical current injection excites DPA molecules, leading to exciton formation. Similar to chemiluminescence, these excitons decay to a ground state, releasing energy as light and contributing to the device's electroluminescence [].
  • Skin and Eye Irritation: DPA may cause skin and eye irritation upon contact.
  • Potential Carcinogen: Some PAHs are known carcinogens. While the carcinogenicity of DPA specifically has not been extensively studied, it's prudent to handle it with caution and avoid inhalation or ingestion.
, particularly involving its ability to generate singlet oxygen. It reacts with singlet oxygen to form endoperoxides, which can further decompose under UV light to yield reactive intermediates. The photolysis of these endoperoxides can lead to diverse reaction pathways depending on the irradiation wavelength used. Additionally, the electrolytic oxidation of 9,10-diphenylanthracene results in the formation of cation radicals, which can engage in further reactions with nucleophiles such as water and alcohols .

The biological activity of 9,10-diphenylanthracene has been investigated primarily concerning its role as a probe for singlet oxygen production in biological systems. It has been shown to react specifically with singlet oxygen, making it useful for studying oxidative stress in cells. This compound's photophysical properties also allow it to be employed in fluorescence microscopy and other imaging techniques to monitor cellular processes involving reactive oxygen species .

9,10-Diphenylanthracene finds applications across multiple fields:

  • Fluorescent Probes: Used in fluorescence microscopy to visualize cellular processes.
  • Organic Electronics: Employed in organic light-emitting diodes (OLEDs) due to its luminescent properties.
  • Photodynamic Therapy: Investigated as a potential agent in photodynamic therapy for cancer treatment by generating reactive oxygen species upon light activation.

Its unique properties make it valuable in both research and industrial applications .

Interaction studies involving 9,10-diphenylanthracene focus on its reactivity with various biological molecules and its role in oxidative stress. Research has shown that it can effectively quench reactive oxygen species and interact with cellular components such as lipids and proteins. These interactions are crucial for understanding its potential therapeutic applications and effects on biological systems .

Several compounds share structural similarities with 9,10-diphenylanthracene. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
AnthraceneThree fused benzene ringsBasic structure without phenyl substitutions
PhenanthreneThree fused benzene rings with different arrangementExhibits different photophysical properties
9,10-DihydroanthraceneHydrogenated form of anthraceneLess stable than 9,10-diphenylanthracene
PyreneFour fused benzene ringsHigher luminescence but different reactivity

9,10-Diphenylanthracene stands out due to its dual phenyl substitutions on the central ring, which enhance its stability and reactivity compared to other similar compounds. Its unique photophysical properties also make it particularly suitable for applications in organic electronics and biological imaging .

XLogP3

7.6

LogP

8.46 (LogP)

Melting Point

246.0 °C

UNII

51BQ8IYQ9U

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 6 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.43e-10 mmHg

Pictograms

Irritant

Irritant

Other CAS

1499-10-1

Wikipedia

9,10-diphenylanthracene

General Manufacturing Information

Anthracene, 9,10-diphenyl-: ACTIVE

Dates

Modify: 2023-08-15

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